Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate
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Overview
Description
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate is a synthetic organic compound with the molecular formula C({17})H({15})F({3})N({2})O(_{3}). This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyridine ring through a carbonyl linkage. The ethyl ester group is attached to the pyridine ring via an acetate linkage. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 3-(trifluoromethyl)aniline, is reacted with a suitable acylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding acetanilide derivative.
Coupling with Pyridine Derivative: The acetanilide derivative is then coupled with a pyridine derivative, such as 2-bromo-3-pyridinecarboxylic acid, under basic conditions to form the desired intermediate.
Esterification: The intermediate is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The carbonyl and pyridine moieties are crucial for binding to active sites of enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-{[3-chloroanilino]carbonyl}-2-pyridinyl)acetate: Similar structure but with a chloro group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Ethyl 2-(3-{[3-methoxyanilino]carbonyl}-2-pyridinyl)acetate: Contains a methoxy group, which affects its reactivity and interaction with biological targets.
Ethyl 2-(3-{[3-nitroanilino]carbonyl}-2-pyridinyl)acetate: The nitro group significantly alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical stability and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-2-25-15(23)10-14-13(7-4-8-21-14)16(24)22-12-6-3-5-11(9-12)17(18,19)20/h3-9H,2,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMFPSVVOFUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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